molecular formula C26H35N5O2 B566010 9,10-Didehydro Cabergoline CAS No. 1380085-95-9

9,10-Didehydro Cabergoline

Cat. No. B566010
M. Wt: 449.599
InChI Key: QSDBNKLYDMLOES-AUSIDOKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Didehydro Cabergoline is also known as Cabergoline Impurities . It is a derivative of Cabergoline, which is an ergot derived-dopamine D2-like receptor agonist that has high affinity for D2, D3, and 5-HT2B receptors .


Molecular Structure Analysis

The molecular formula of 9,10-Didehydro Cabergoline is C26H35N5O2 . The molecular weight is 449.59 .


Physical And Chemical Properties Analysis

The molecular formula of 9,10-Didehydro Cabergoline is C26H35N5O2, and the molecular weight is 449.59 .

Scientific Research Applications

1. Neuropharmacology and Parkinson’s Disease Research

Field:

Neuropharmacology

9,10-Didehydro Cabergoline

is a dopamine agonist, making it relevant for research in neuropharmacology. Specifically, it has applications in the treatment of Parkinson’s disease , a neurodegenerative disorder characterized by dopamine deficiency. By stimulating dopamine receptors, Cabergoline can help alleviate motor symptoms associated with Parkinson’s.

Methods and Experimental Procedures:

Researchers typically administer Cabergoline to animal models (such as rodents or primates) with induced Parkinson’s-like symptoms. The following methods are commonly employed:

Results and Outcomes:

Studies have shown that Cabergoline improves motor coordination, reduces tremors, and enhances overall movement in Parkinsonian animals. Quantitative data includes dopamine levels, rotational behavior, and histological changes in brain regions .

2. Prolactin Inhibition in Reproductive Medicine

Field:

Reproductive Medicine

9,10-Didehydro Cabergoline

acts as a potent prolactin inhibitor . Elevated prolactin levels can lead to infertility, irregular menstrual cycles, and other reproductive issues. Cabergoline is used to normalize prolactin secretion.

Methods and Experimental Procedures:

Results and Outcomes:

Cabergoline effectively reduces prolactin levels, restoring normal reproductive function. Successful pregnancies have been reported in women treated with Cabergoline .

3. Chemical Synthesis and Structural Elucidation

Field:

Organic Chemistry

Summary:

Researchers study the synthesis and structure of 9,10-Didehydro Cabergoline to understand its properties and reactivity.

Methods and Experimental Procedures:

Results and Outcomes:

The synthesis of Cabergoline-N-oxide (CABO) from Cabergoline has been achieved, and its structure has been confirmed using spectroscopic methods . This knowledge aids in understanding its stability and potential applications.

5. Biochemical Receptor Binding Studies

Field:

Biochemistry

Summary:

Researchers explore the binding affinity of 9,10-Didehydro Cabergoline to specific dopamine receptors.

Methods and Experimental Procedures:

Results and Outcomes:

Cabergoline exhibits high affinity for dopamine receptors, particularly D2 receptors. This information informs its therapeutic potential and selectivity .

properties

IUPAC Name

(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKVVZPJQAWKPW-MTNXOHHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CN([C@@H]2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Didehydro Cabergoline

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